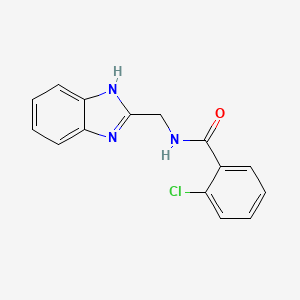
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a chemical compound. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 . It is a solid substance .
Physical And Chemical Properties Analysis
“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a solid substance . It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide derivatives have been explored for their potential applications in scientific research. A study by Sethi et al. (2018) focused on the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives, utilizing the Mannich reaction, which is known for its versatility in organic synthesis. These derivatives were evaluated for their anti-inflammatory and antimicrobial potential, showing significant biological activities. The structures of these compounds were elucidated using spectral and analytical techniques, highlighting the importance of the benzimidazole pharmacophore in drug discovery (Sethi, Jain, Arora, Saini, & Jain, 2018).
Molecular Docking and Biological Activity
Molecular docking studies have been instrumental in understanding the interaction of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide derivatives with biological targets. In the same study by Sethi et al. (2018), in silico studies were carried out to define the interaction of these compounds with the COX-2 enzyme and microbial proteins. The results showed that certain derivatives exhibited significant anti-inflammatory effects and antimicrobial efficacy, suggesting their potential as lead compounds for designing more potent agents (Sethi et al., 2018).
Anticancer Potential
Another study focused on the synthesis of Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, which were evaluated for their potential anticancer properties. These complexes were characterized using various physico-chemical techniques, and their structures were elucidated, revealing a square-planar geometry around the metallic center. The complexes showed cytotoxicity against various cancer cell lines, including breast cancer (MCF7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), suggesting their potential as anticancer compounds (Ghani & Mansour, 2011).
Selective Neuropeptide Y Y1 Receptor Antagonists
Benzimidazole derivatives have also been explored for their potential as selective neuropeptide Y Y1 receptor antagonists, with the aim of developing antiobesity drugs. A series of novel benzimidazoles substituted with various piperidinylalkyl groups were synthesized and evaluated for their affinity for the Y1 receptor. Among these, certain derivatives demonstrated high potency and selectivity, providing insights into the development of new therapeutic agents for obesity (Zarrinmayeh et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGSKWIWBJWNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)
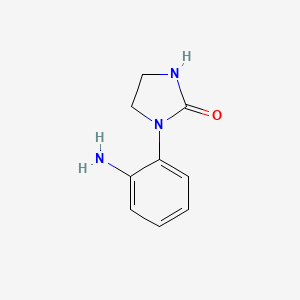
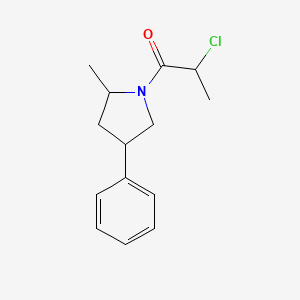
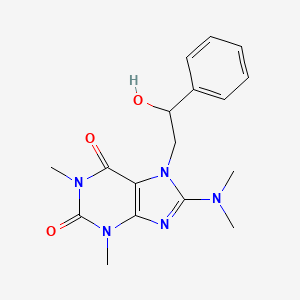

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)
![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)

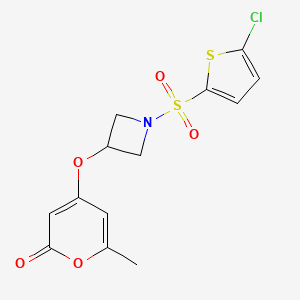


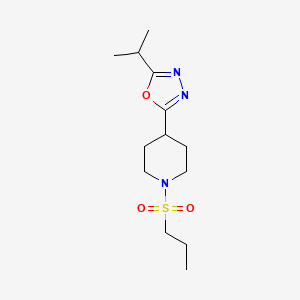
![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)